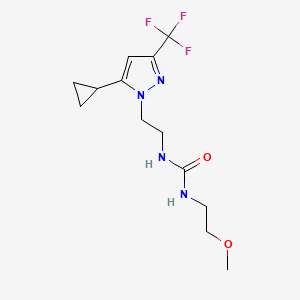
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a compound of significant interest in various fields of scientific research due to its unique structure and reactivity. The compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a methoxyethyl group, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps A common method begins with the preparation of the key intermediate, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, which can be achieved through the cyclization of the appropriate precursors under controlled conditions
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to ensure high yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Solvent choice, reaction temperature, and catalyst selection are critical parameters that need to be optimized during industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: : Reacts with strong oxidizing agents leading to potential cleavage of the pyrazole ring or oxidation of functional groups.
Reduction: : The trifluoromethyl group and other functional groups can be reduced under appropriate conditions.
Substitution: : The methoxyethyl and cyclopropyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, palladium on carbon (hydrogenation).
Substitution reagents: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the nature of the reaction. For instance, oxidation can yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, given its multiple reactive sites.
Biology
Biologically, it may act as a ligand in the formation of metal complexes, which can have various biological activities.
Medicine
In medicinal chemistry, its structure suggests potential as a pharmacophore for designing drugs, particularly due to the presence of the pyrazole ring and trifluoromethyl group which are common in bioactive compounds.
Industry
Industrially, it could be used in the development of agrochemicals or materials science due to its unique chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, aiding in membrane permeability.
Comparación Con Compuestos Similares
Compared to other pyrazole derivatives, 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea stands out due to its unique combination of the trifluoromethyl and cyclopropyl groups. Similar compounds may include:
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea: : Lacks the trifluoromethyl group, potentially less stable.
1-(2-(5-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea: : Lacks the cyclopropyl group, different reactivity profile.
This detailed analysis highlights the uniqueness and potential applications of this compound in various scientific domains. What else would you like to know?
Propiedades
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O2/c1-22-7-5-18-12(21)17-4-6-20-10(9-2-3-9)8-11(19-20)13(14,15)16/h8-9H,2-7H2,1H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPWXQYSSOCCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)
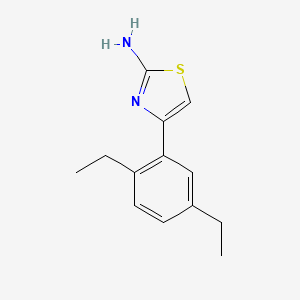
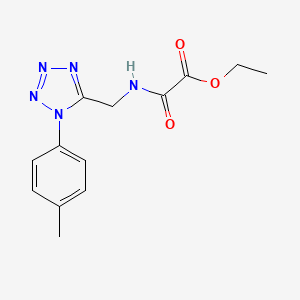
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2378931.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)
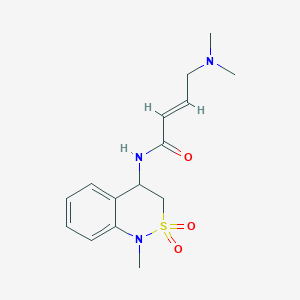
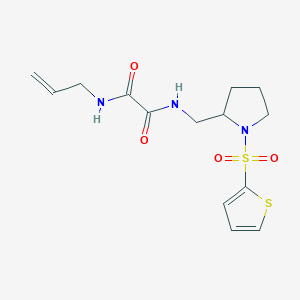
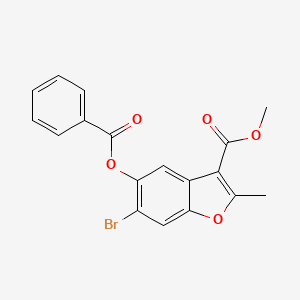
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)
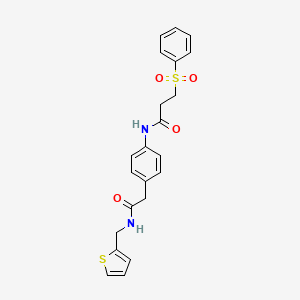
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)
